molecular formula C15H14FNO2 B6316568 Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate CAS No. 31676-67-2

Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate

Cat. No.: B6316568
CAS No.: 31676-67-2
M. Wt: 259.27 g/mol
InChI Key: CIGJLQFDEHMGFD-UHFFFAOYSA-N
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Description

Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine carboxylates This compound is characterized by the presence of a fluorophenyl group attached to the pyridine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde, 2-methylpyridine, and ethyl cyanoacetate.

    Condensation Reaction: The first step involves a condensation reaction between 4-fluorobenzaldehyde and ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization in the presence of a catalyst, such as piperidine, to form the pyridine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine ring to a piperidine ring.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to investigate the biological activity and mechanism of action of related compounds.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate: This compound has a chlorophenyl group instead of a fluorophenyl group, which can affect its chemical reactivity and biological activity.

    Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate: The presence of a bromophenyl group can lead to different substitution reactions and biological effects.

    Ethyl 6-(4-methylphenyl)-2-methylpyridine-3-carboxylate: The methylphenyl group can influence the compound’s lipophilicity and pharmacokinetic properties.

The uniqueness of this compound lies in the presence of the fluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-3-19-15(18)13-8-9-14(17-10(13)2)11-4-6-12(16)7-5-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGJLQFDEHMGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463078
Record name Ethyl 6-(4-fluorophenyl)-2-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31676-67-2
Record name Ethyl 6-(4-fluorophenyl)-2-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from dimethylamino-(4-fluorophenyl)propan-1-one and ethyl 3-aminocrotonate using the general procedure outlined in D18. MS (ES): MH+ 260.
Name
dimethylamino-(4-fluorophenyl)propan-1-one
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